1-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one
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Overview
Description
1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine ring and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the phenoxyethyl group and the pyrrolidine ring. The final step involves the formation of the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their broad range of biological activities.
Pyrrolidines: Compounds featuring a pyrrolidine ring, often used in pharmaceuticals and agrochemicals.
Uniqueness
1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE is unique due to its combination of a benzodiazole ring with a pyrrolidine ring and a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H25N3O2/c1-2-21(26)24-14-8-13-20(24)22-23-18-11-6-7-12-19(18)25(22)15-16-27-17-9-4-3-5-10-17/h3-7,9-12,20H,2,8,13-16H2,1H3 |
InChI Key |
YRCHHZQPAAUKOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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